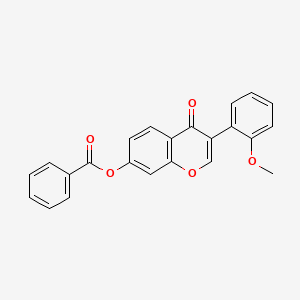

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate

Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate is a flavonoid-derived compound characterized by a chromen-4-one core substituted with a 2-methoxyphenyl group at position 3 and a benzoate ester at position 5. Its molecular formula is C24H16O5 (calculated molecular weight: 408.38 g/mol). Its favorable physicochemical profile—including a molecular mass <500 g/mol, high gastrointestinal absorption, and compliance with Lipinski’s rule—suggests promising drug-likeness and blood-brain barrier (BBB) permeation capabilities .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O5/c1-26-20-10-6-5-9-17(20)19-14-27-21-13-16(11-12-18(21)22(19)24)28-23(25)15-7-3-2-4-8-15/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXBWAKAFZSHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde derivative under basic conditions to form the chromone core. This is followed by esterification with benzoic acid or its derivatives to introduce the benzoate group. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features, molecular weights, and pharmacokinetic parameters of the target compound with its analogs:

*Estimated based on structural analogs. ND = Not Determined.

Key Observations:

- Substituent Effects: 4-Methylbenzoate (): Enhances lipophilicity (higher LogP) and stabilizes protein-ligand interactions with AChE/BChE due to hydrophobic interactions . Halogenated Benzoates (): Fluorine (electron-withdrawing) and chlorine (bulky, lipophilic) substituents alter electronic density and binding affinity. The 2-chloro substitution () may sterically hinder target engagement compared to para-substituted analogs.

Molecular Weight and BBB Permeation :

- The target compound and its 4-methylbenzoate analog () both have molecular weights <500 g/mol, aligning with BBB permeation criteria. Heavier analogs (e.g., ) may face permeability challenges.

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate is a compound belonging to the chromenone class, recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, including its mechanism of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C23H16O5, with a molecular weight of approximately 372.37 g/mol. The compound features a chromenone backbone substituted with a methoxyphenyl group and a benzoate moiety, which enhances its solubility and biological activity compared to other chromenone derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may help mitigate oxidative stress-related damage in cells.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Properties : Preliminary studies suggest that this compound could inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve interactions with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and oxidative stress, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Cell Signaling Pathways : It is suggested that the compound can modulate signaling pathways like NF-κB, which plays a crucial role in inflammation and immune response.

Case Studies

Recent studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Moderate cytotoxicity |

| HepG2 (Liver Cancer) | 12.5 | Significant inhibition |

| A549 (Lung Cancer) | 10.0 | High cytotoxicity |

These findings indicate a promising anticancer profile for the compound, warranting further investigation into its therapeutic applications.

Comparative Analysis with Other Compounds

A comparative analysis with similar chromenone derivatives shows that this compound has enhanced solubility and bioavailability due to its unique structural features. This can lead to improved pharmacological effects compared to other derivatives lacking such substituents.

Q & A

Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate?

Methodological Answer: The compound can be synthesized via multi-step protocols involving chromene core formation followed by benzoate esterification. For example:

- Step 1: Claisen-Schmidt condensation of substituted salicylaldehydes with ketones generates the chromen-4-one scaffold.

- Step 2: Esterification at the 7-hydroxy group of the chromene derivative using benzoyl chloride in anhydrous conditions (e.g., DMF with catalytic DMAP) .

- Key Validation: Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., absence of phenolic -OH proton post-esterification) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl signals at δ 170–180 ppm) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]+ for CHO: 374.1154) .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemical assignments (e.g., torsion angles between chromene and benzoate groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Mitigate these by:

- Standardized Bioassays: Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity Verification: Employ HPLC-MS to exclude confounding byproducts (e.g., unreacted intermediates or degradation products) .

- Mechanistic Studies: Compare results with structural analogs (e.g., 7-methoxy vs. 7-benzoyl derivatives) to isolate structure-activity relationships .

Q. What experimental design considerations are critical for studying the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Track metabolites via LC-MS/MS, focusing on ester hydrolysis (benzoate cleavage) and chromene ring oxidation .

- Kinetic Parameters: Calculate and intrinsic clearance (CL) under linear metabolic conditions (substrate depletion <20%) .

- Structural Modifications: Introduce deuterium or fluorine at labile positions (e.g., methoxy groups) to probe metabolic hotspots .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising yield?

Methodological Answer:

- Solvent Screening: Replace DMF with less hazardous solvents (e.g., acetonitrile) to improve scalability and reduce purification complexity .

- Catalysis: Employ lipases or immobilized catalysts for regioselective esterification under mild conditions (e.g., 40°C, 24 hrs) .

- Process Monitoring: Use in-line FTIR to detect reaction endpoints and minimize over-esterification .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?

Methodological Answer:

- Target Identification: Perform kinase profiling or thermal shift assays to identify binding partners (e.g., CDK inhibitors) .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

- Theoretical Modeling: Dock the compound into active sites (e.g., COX-2 or EGFR) using molecular dynamics simulations to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.